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Compound Name:
1-Boc-1,2,5,6-tetrahydropyridine-

3-carboxylic acid

Cat. No.: B1282151 Get Quote

An In-Depth Technical Guide to 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Introduction
1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic organic

compound that serves as a valuable building block in medicinal chemistry and pharmaceutical

development.[1][2] Its structure incorporates a tetrahydropyridine core, which is a common

motif in a wide range of biologically active molecules, and features two key functional groups: a

carboxylic acid and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. This

strategic combination makes it a versatile intermediate for the synthesis of complex active

pharmaceutical ingredients (APIs).

The tetrahydropyridine scaffold is of significant interest for its presence in compounds targeting

neurological disorders.[3] The related saturated compound, piperidine-3-carboxylic acid

(nipecotic acid), is a known inhibitor of γ-aminobutyric acid (GABA) uptake, highlighting the

potential of this structural class in neuroscience research.[4] The Boc protecting group provides

stability and allows for selective chemical transformations, making it an essential tool for multi-

step organic synthesis.[5] This guide provides a comprehensive overview of the properties,

synthesis, and applications of this important synthetic intermediate for researchers, scientists,

and drug development professionals.
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The fundamental properties of 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid are

summarized below. While some specific physical data points are not widely published, typical

characteristics can be inferred from its structure and related compounds.

Table 1: Chemical Identifiers and Properties

Property Value Reference

CAS Number 86447-11-2 [6][7][8]

Molecular Formula C₁₁H₁₇NO₄ [9]

Molecular Weight 227.26 g/mol [9]

IUPAC Name

1-[(tert-

butoxy)carbonyl]-1,2,5,6-

tetrahydropyridine-3-carboxylic

acid

[2]

Physical Form Solid [10]

Storage Temperature 2-8°C, Sealed in dry conditions N/A

| Solubility | Insoluble in water; Soluble in organic solvents like DCM, THF, DMF | N/A |

Spectroscopic Profile
While specific spectra for this compound are not readily available in the literature, its

characteristic spectroscopic features can be predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data
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Technique Functional Group
Expected Chemical Shift /
Frequency

¹H NMR Carboxylic Acid (-COOH) > 10 ppm (broad singlet)

Alkene (-CH=C-) 5.5 - 6.5 ppm (multiplet)

Ring CH₂ and CH 2.0 - 4.0 ppm (multiple signals)

Boc group (-C(CH₃)₃) ~1.45 ppm (singlet, 9H)

¹³C NMR Carboxylic Acid Carbonyl 170 - 185 ppm

Boc Carbonyl 150 - 160 ppm

Alkene Carbons (-C=C-) 120 - 140 ppm

Boc Quaternary Carbon ~80 ppm

Ring Carbons (sp³) 20 - 50 ppm

IR Spectroscopy O-H Stretch (Carboxylic Acid) 2500 - 3300 cm⁻¹ (very broad)

C=O Stretch (Carboxylic Acid) 1700 - 1725 cm⁻¹

C=O Stretch (Boc Carbamate) 1680 - 1700 cm⁻¹

| | C=C Stretch (Alkene) | 1640 - 1680 cm⁻¹ (medium) |

Synthesis and Experimental Protocols
Detailed synthetic procedures for 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid are not

extensively published. However, a plausible synthetic route can be constructed based on

standard organic chemistry transformations. Below is a representative protocol for its synthesis

and a subsequent, common reaction.

Plausible Synthesis of the Title Compound
This hypothetical two-step synthesis involves the N-Boc protection of a commercially available

tetrahydropyridine precursor, followed by carboxylation.
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Step 1: N-Boc Protection
Step 2: Ester Hydrolysis

1,2,5,6-Tetrahydropyridine
-3-carboxylic acid ester

Boc₂O, Base (e.g., NEt₃)
Solvent (e.g., THF)
Room Temperature

N-Boc Protected Ester
Intermediate

Base (e.g., LiOH, NaOH)
Solvent (e.g., THF/H₂O)

Followed by Acidic Workup

1-Boc-1,2,5,6-tetrahydro-
pyridine-3-carboxylic acid

(Final Product)

Click to download full resolution via product page

Plausible synthetic workflow for the title compound.

Experimental Protocol: N-Boc Protection (Adapted from similar reactions[11][12])

Dissolution: Dissolve the starting material, a 1,2,5,6-tetrahydropyridine-3-carboxylic acid

ester (1.0 eq), in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane

(DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

Addition of Base: Add a non-nucleophilic base, such as triethylamine (NEt₃, 1.2 eq) or

diisopropylethylamine (DIPEA), to the solution and stir.

Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture,

either as a solid or dissolved in a small amount of the reaction solvent.

Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction

progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in an organic

solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 0.1 N HCl), water,

and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude N-Boc protected ester can be

purified by flash column chromatography.
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Experimental Protocol: Saponification (Ester Hydrolysis) (Adapted from similar reactions[4])

Dissolution: Dissolve the purified N-Boc protected ester (1.0 eq) in a mixture of THF and

water.

Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0 eq) or

sodium hydroxide (NaOH), to the mixture.

Reaction: Stir the reaction at room temperature for 2-4 hours, or until TLC or LC-MS analysis

indicates complete consumption of the ester.

Acidification: Cool the mixture in an ice bath and carefully acidify to a pH of ~3-4 using a

cold, dilute acid solution (e.g., 1N HCl).

Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate in vacuo to yield the final carboxylic acid product.

Representative Downstream Reaction: Amide Bond
Formation
The carboxylic acid moiety is an excellent handle for forming amide bonds, a critical linkage in

many pharmaceutical agents.

Experimental Protocol: Amide Coupling using HATU (Adapted from standard coupling

procedures[13])

Activation: In a dry flask under an inert atmosphere, dissolve 1-Boc-1,2,5,6-
tetrahydropyridine-3-carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in

anhydrous dimethylformamide (DMF).

Pre-activation: Stir the solution at room temperature for 15-30 minutes. This step forms the

activated ester intermediate.

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
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Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction

progress by TLC or LC-MS.

Work-up and Purification: Upon completion, quench the reaction with water and extract the

product with an appropriate organic solvent. The crude product can then be purified via

column chromatography to yield the desired amide.

Biological Significance and Applications in Drug
Development
This compound is primarily used as a scaffold or intermediate in the synthesis of more complex

molecules with potential therapeutic value. Its utility stems from several key features.

Versatile Scaffold: The tetrahydropyridine ring is a privileged structure in medicinal chemistry,

found in numerous compounds targeting the central nervous system.[14] Derivatives have

been investigated as muscarinic agonists for potential use in treating neurological conditions

like Alzheimer's disease and schizophrenia.[3][15]

Orthogonal Functionality: The molecule possesses two distinct reactive sites: the carboxylic

acid and the Boc-protected amine. The Boc group is stable under the basic or neutral

conditions used for amide coupling at the carboxylic acid site.[13] It can later be selectively

removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the secondary

amine, which can then undergo further reactions like alkylation or another amide coupling.

[16][17] This "orthogonal" reactivity is fundamental to building complex molecules in a

controlled, stepwise manner.

Bioisostere and Conformational Constraint: The tetrahydropyridine ring can act as a

bioisostere for other chemical groups and introduces a degree of conformational rigidity,

which can be crucial for selective binding to biological targets like enzymes or receptors.[18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. echemi.com [echemi.com]

2. Search results [chem-space.com]

3. Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-
thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-
carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

5. jk-sci.com [jk-sci.com]

6. king-pharm.com [king-pharm.com]

7. 86447-11-2 | 1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid | Amides | Ambeed.com
[ambeed.com]

8. 1-Boc-1，2，5，6-tetrahydropyridine-3-carboxylic acid-ECHO CHEMICAL CO., LTD.
[echochemical.com]

9. 1-((Tert-butoxy)carbonyl)-1,2,5,6-tetrahydropyridine-2-carboxylic acid | C11H17NO4 | CID
138991303 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with
Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

11. beilstein-journals.org [beilstein-journals.org]

12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-
Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

13. benchchem.com [benchchem.com]

14. chemimpex.com [chemimpex.com]

15. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-
3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1282151?utm_src=pdf-custom-synthesis
https://www.echemi.com/category/heterocyclic-compound-c1111.html?page=732
https://chem-space.com/search/sim/CC%2528C%2529%2528C%2529OC%2528%253DO%2529N1CC2%2528C1%2529OCC%2528%253DC2%2529C%2528O%2529%253DO/14f925219274303b0c628744e5353ed6?categories=CSSB&page=3
https://pubmed.ncbi.nlm.nih.gov/13678406/
https://pubmed.ncbi.nlm.nih.gov/13678406/
https://pubmed.ncbi.nlm.nih.gov/13678406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8270337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8270337/
https://www.jk-sci.com/blogs/name-reaction/boc-protection-and-deprotection
https://king-pharm.com/product/product?productname=tetrahydropyridine&casno=694-05-3
https://www.ambeed.com/products/86447-11-2.html
https://www.ambeed.com/products/86447-11-2.html
https://www.echochemical.com/en/products-chemical-detail/M-B846284_86447-11-2_SEED-CHEM_50mg/
https://www.echochemical.com/en/products-chemical-detail/M-B846284_86447-11-2_SEED-CHEM_50mg/
https://pubchem.ncbi.nlm.nih.gov/compound/138991303
https://pubchem.ncbi.nlm.nih.gov/compound/138991303
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9658173/
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-7-173-S1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767329/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3767329/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Amide_Bond_Formation_with_Boc_Protected_Aminooxy_Amines.pdf
https://www.chemimpex.com/products/17463
https://pubmed.ncbi.nlm.nih.gov/9111297/
https://pubmed.ncbi.nlm.nih.gov/9111297/
https://pubmed.ncbi.nlm.nih.gov/9111297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


16. masterorganicchemistry.com [masterorganicchemistry.com]

17. total-synthesis.com [total-synthesis.com]

18. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme
Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. ["1-Boc-1,2,5,6-tetrahydropyridine-3-carboxylic acid"
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282151#1-boc-1-2-5-6-tetrahydropyridine-3-
carboxylic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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